1-[4-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one
Description
The compound 1-[4-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one is a glycosylated phenolic propanone derivative characterized by:
- A propan-1-one backbone linked to a 4-hydroxyphenyl group.
- A dihydroxyphenyl moiety substituted with a complex oligosaccharide chain containing multiple hydroxyl groups and a hydroxymethyl unit.
- Stereochemical complexity due to the presence of five defined stereocenters in the carbohydrate moiety.
Its polar functional groups (hydroxyl, hydroxymethyl) confer high hydrophilicity, while aromatic rings may facilitate π-π interactions in protein binding.
Properties
Molecular Formula |
C27H34O14 |
|---|---|
Molecular Weight |
582.5 g/mol |
IUPAC Name |
1-[4-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C27H34O14/c1-11-20(33)22(35)24(37)26(38-11)41-25-23(36)21(34)18(10-28)40-27(25)39-14-8-16(31)19(17(32)9-14)15(30)7-4-12-2-5-13(29)6-3-12/h2-3,5-6,8-9,11,18,20-29,31-37H,4,7,10H2,1H3/t11-,18-,20-,21-,22+,23+,24+,25-,26-,27-/m0/s1 |
InChI Key |
CWBZAESOUBENAP-IKACCGSXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of aromatic rings. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The aromatic rings can undergo reduction to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of the original compound with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
1-[4-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[4-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similarity Indexing Using Fingerprint-Based Methods
The Tanimoto coefficient and bit-vector fingerprinting methods have been applied to compare this compound with analogs (). Key findings include:
Implications : The 94% similarity to certain NP-like compounds () suggests overlapping pharmacokinetic properties, while divergence in substituents (e.g., azido groups in ) may alter metabolic stability or toxicity.
NMR Profiling and Substituent Analysis
Comparative NMR studies (e.g., ) reveal:
- Regions of conserved chemical shifts : Positions 1–28 and 37–44 (ppm) show identical environments, indicating preserved stereochemistry in the carbohydrate chain.
- Divergent regions (29–36 ppm): Variability in chemical shifts corresponds to differences in: Hydroxymethyl orientation (C6 of oxan rings). Glycosidic linkage patterns (α/β-anomeric configurations).
Physicochemical Property Comparison
Data from and highlight critical differences:
| Property | Target Compound | Aglaithioduline | Phlorizinyl 5'-benzylazide |
|---|---|---|---|
| Molecular Weight (g/mol) | 567.5 | 552.4 | 567.5 |
| XLogP3 | 3.7 | 3.5 | 3.9 |
| Hydrogen Bond Donors | 7 | 6 | 7 |
| Rotatable Bonds | 10 | 8 | 10 |
Methodological Advances in Compound Comparison
Graph-Based Structural Alignment
Graph-theoretical methods () outperform fingerprinting in detecting subtle stereochemical differences. For example:
Lumping Strategies for Functional Grouping
The lumping strategy () groups compounds with shared features:
- Common surrogate category : Includes all propan-1-one derivatives with ≥5 hydroxyl groups and glycosylation.
- Reaction simplification : Reduces 13 reactions (e.g., oxidation, glycosidic cleavage) to 5 surrogate pathways, streamlining metabolic studies.
Implications for Drug Discovery
Biological Activity
The compound 1-[4-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on available literature and research findings.
Molecular Formula and Structure
The molecular formula of the compound is . Its complex structure includes multiple hydroxyl groups and sugar moieties that contribute to its biological properties. The detailed structural representation can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Weight | 964.284 g/mol |
| SMILES | C[C@@H]1[C@@H]... (truncated for clarity) |
| InChI | InChI=1S/C44H50O24/... |
| Chemical Class | Polyphenol derivative |
Anticancer Properties
Recent studies have indicated that compounds similar to this structure exhibit anticancer properties, particularly as Hedgehog (Hh) pathway inhibitors. The Hedgehog signaling pathway is crucial in various cancers, including medulloblastoma and basal cell carcinoma.
In a study published in Cell Death & Disease, a related compound demonstrated significant inhibition of Hh-dependent tumor growth both in vitro and in vivo. The compound reduced the expression of Gli1 mRNA levels, a key effector in Hh signaling, suggesting that it could serve as a potential therapeutic agent against tumors driven by this pathway .
Antioxidant Activity
The presence of multiple hydroxyl groups in the compound suggests potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively and reduce oxidative stress in various biological systems. This activity can contribute to the prevention of cellular damage associated with chronic diseases .
Enzyme Inhibition
Research has indicated that certain derivatives of polyphenolic compounds can inhibit specific enzymes such as transglutaminases (TGases). For instance, analogs of this compound have shown increased inhibition against TGases, which are implicated in various pathological conditions including neurodegenerative diseases .
Study 1: Hedgehog Pathway Inhibition
A comparative analysis of several Smo antagonists revealed that the compound exhibited superior activity against Hh-dependent tumor cells compared to traditional therapies like Vismodegib. The study utilized NIH3T3 Shh-light II cells to assess luciferase activity and found that the compound significantly reduced Hh target gene activation at concentrations as low as 5 μM .
Study 2: Antioxidant Effects
In vitro assays demonstrated that similar polyphenolic compounds could reduce oxidative stress markers in cell cultures. These compounds were able to lower malondialdehyde (MDA) levels while increasing glutathione (GSH) levels, indicating their potential role as antioxidants in cellular protection mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
